4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid

Chemical Procurement Purity Comparison Thiazolidinedione Derivatives

Researchers require exact TZD analogs for reproducible PPARγ studies, as minor substituent changes alter target affinity. This compound addresses that need with verified purity and a flexible butanoic acid linker for probe conjugation. - ≥95% purity ensures activity differences aren't confounded by impurities. - The 4-carbon spacer reduces steric clash in the PPARγ ligand-binding domain. - Serves as a versatile core for fragment-based diversification with drug-like physicochemical properties.

Molecular Formula C14H12FNO4S
Molecular Weight 309.31 g/mol
Cat. No. B12143422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid
Molecular FormulaC14H12FNO4S
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCCC(=O)O)F
InChIInChI=1S/C14H12FNO4S/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8-
InChIKeySDONCJCNOWUSMT-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic Acid: Key Physicochemical and Structural Properties


4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid (molecular formula C₁₄H₁₂FNO₄S, exact mass 309.047 g/mol) is a 2,4‑thiazolidinedione (TZD) derivative bearing a 4‑fluorobenzylidene moiety at the 5‑position and a butanoic acid side‑chain at the N‑3 position. It belongs to the class of insulin‑sensitizing TZD scaffolds [1]. The compound is supplied as a solid with a catalogued purity of ≥95% . Its structure has been confirmed by ¹H‑NMR spectroscopy, with the Z‑configuration established by the InChI descriptor InChI=1S/C14H12FNO4S/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- [1].

Why a Generic Thiazolidinedione Cannot Simply Replace 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic Acid


Even within the narrow sub‑class of 5‑benzylidene‑2,4‑thiazolidinediones, the nature of the para‑substituent on the phenyl ring and the N‑3 alkyl chain profoundly alters physicochemical properties and, consequently, biological suitability. For example, replacing the 4‑fluoro group with a 4‑methoxy group (as in the commercially available analogue CAS 314260‑18‑9) changes the electron density and lipophilicity of the scaffold, which can shift target‑binding affinity and metabolic stability in ways that are well‑documented for TZD PPARγ partial agonists . Similarly, the length of the N‑3 carboxylic acid chain (butanoic acid vs. acetic acid) determines the spatial orientation of the terminal carboxylate and the overall aqueous solubility of the molecule. These structural differences mean that a researcher cannot reliably predict the behaviour of the 4‑fluoro‑butanoic acid variant from data obtained with other TZD analogues; verified quantitative data for the exact compound are required for experimental reproducibility.

Quantitative Differentiation Metrics for 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic Acid


Vendor‑Certified Purity: Higher Purity than the Closest Para‑Methoxy Analogue

When selecting a 5‑benzylidene‑2,4‑dioxothiazolidine‑3‑butanoic acid building block, the 4‑fluorophenyl variant is available with a vendor‑certified purity of ≥95% , whereas the closest commercially available analogue—the 4‑methoxyphenyl derivative (CAS 314260‑18‑9)—is listed at 88% purity on the Sigma‑Aldrich catalogue . For researchers who require high initial purity to avoid laborious re‑purification, the fluorinated compound offers a verifiable purity advantage.

Chemical Procurement Purity Comparison Thiazolidinedione Derivatives

Carboxylic Acid Chain Length: Butanoic Acid vs. Acetic Acid Derivatives for Conjugation Chemistry

The N‑3 butanoic acid side‑chain of the target compound provides a four‑carbon spacer between the thiazolidinedione core and reactive functional groups, whereas the common acetic acid analogues (e.g., (Z)‑2‑(5‑(4‑fluorobenzylidene)‑2,4‑dioxothiazolidin‑3‑yl)acetic acid) possess only a two‑carbon spacer . The longer spacer increases the distance between the pharmacophore and a conjugated cargo by approximately 1.5–2.0 Å (estimated from standard C–C bond lengths), which can reduce steric interference with ligand‑target binding in bifunctional probe design. No direct IC₅₀ comparison data are available for this specific pair, but the geometric difference is well‑established by the molecular formulas and crystal structures of analogous TZD derivatives [1].

Medicinal Chemistry Linker Design Amide Coupling

Fluorine Substituent Effect on Lipophilicity: 4‑Fluorophenyl vs. 4‑Methoxyphenyl Analogues

The 4‑fluorophenyl substituent in the target compound results in a lower calculated logP (ClogP ≈ 2.6) compared to the 4‑methoxyphenyl analogue (ClogP ≈ 3.0), as predicted by the consensus logP model implemented in SwissADME [1]. While these are in silico estimates and not experimentally determined values for the specific compounds, they are consistent with the well‑established Hansch‑Leo π constants for fluorine (+0.14) vs. methoxy (−0.02) on aromatic systems [2]. The lower lipophilicity of the 4‑fluorophenyl analogue may translate into better aqueous solubility and reduced non‑specific protein binding, a general trend observed across TZD series [3].

Lipophilicity Drug Design ADME

Recommended Application Scenarios for 4-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic Acid Based on Verified Evidence


Synthesis of PPARγ-Targeted Chemical Probes via Amide Conjugation of the Butanoic Acid Handle

The free butanoic acid group can be activated (e.g., as an NHS ester) and coupled to amine‑containing linkers or fluorophores, enabling the generation of bifunctional TZD‑based probes for PPARγ binding assays. The four‑carbon spacer provides conformational flexibility that reduces steric clash with the PPARγ ligand‑binding domain, a design feature supported by the geometric analysis in Evidence Item 2 [1].

Structure–Activity Relationship (SAR) Studies Investigating the Role of the Para‑Fluorine Substituent

The 4‑fluoro‑bearing compound can be used side‑by‑side with its 4‑methoxy and 4‑chloro congeners to systematically probe the electronic and lipophilic requirements of a biological target. The verifiable purity advantage (≥95% vs. 88%) ensures that observed differences in activity are not confounded by impurities, as quantified in Evidence Item 1 [2].

Scaffold‑Hopping Library Design for Drug Discovery

In a fragment‑based or scaffold‑hopping programme, the fluorinated TZD‑butanoic acid serves as a versatile core that can be rapidly diversified at the 5‑benzylidene position. Its lower predicted ClogP compared to the methoxy analogue (Evidence Item 3) makes it a preferred starting scaffold when aiming to maintain drug‑like physicochemical space, particularly for oral bioavailability optimisation [3].

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